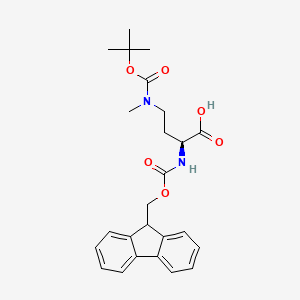

Fmoc-L-Dab(Boc,Me)-OH

Description

Significance of Non-Proteinogenic Amino Acids in Peptide Science

The limitations of the 20 canonical amino acids found in nature have spurred medicinal chemists to explore the vast chemical space of non-proteinogenic amino acids (NPAAs). acs.org These unique building blocks are not encoded in the standard genetic code but can be found in various organisms or synthesized in the laboratory. nih.gov Their incorporation into peptide chains is a powerful strategy to overcome some of the inherent drawbacks of natural peptides as drug candidates.

The introduction of NPAAs into peptide sequences can fundamentally alter their drug-like properties. nih.govnih.gov While peptides composed solely of natural amino acids often suffer from poor stability in biological systems, the inclusion of NPAAs can significantly enhance their resistance to enzymatic degradation, thereby improving their stability, potency, permeability, and bioavailability. nih.govnih.govresearchgate.net This has been a critical factor in the development of more effective peptide-based therapeutics. nih.gov For instance, peptides containing NPAAs have shown promise in areas such as anticancer and antimicrobial drug development. smolecule.com The ability to fine-tune the pharmacokinetic properties of peptides through NPAA incorporation is a major focus in modern drug discovery. researchgate.net

NPAAs introduce a vast diversity of chemical functionalities and structural constraints that are not accessible with the 20 proteinogenic amino acids. nih.govmdpi.com This diversification allows for the creation of peptides with novel three-dimensional structures, which can lead to enhanced binding affinity and selectivity for their biological targets. acs.org The ability to introduce features like backbone modifications or unique side-chain functionalities enables the design of peptides with tailored functions. nih.govnih.gov This expanded chemical toolbox is crucial for developing new peptide-based drugs and research tools. rsc.org

Conceptual Framework of Fmoc-L-Dab(Boc,Me)-OH as a Synthetic Building Block

The utility of this compound lies in its carefully designed structure, which is rooted in the derivatization of a non-proteinogenic amino acid and the principles of orthogonal protection.

L-2,4-Diaminobutyric acid (L-Dab) is a non-proteinogenic amino acid that serves as the scaffold for this compound. google.comnih.gov L-Dab itself is a four-carbon amino acid with two amino groups, providing a point for branching or further functionalization within a peptide chain. The synthesis of this compound involves a multi-step process. A common synthetic route starts with the protection of the α-amino group of L-Dab with an Fmoc group. Subsequently, the γ-amino group is protected with a Boc group, followed by methylation. This specific derivatization pattern is what endows the final compound with its unique properties for peptide synthesis.

Orthogonal protection is a fundamental concept in modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.denih.govfiveable.me This strategy is essential for the synthesis of complex peptides, especially those containing multi-functional amino acids. peptide.com

This compound is a prime example of an orthogonally protected building block. The three key protecting and modifying groups have distinct chemical labilities:

Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de This allows for the stepwise elongation of the peptide chain during SPPS.

Boc (tert-butyloxycarbonyl) group: Protecting the γ-amino group, the Boc group is labile to acidic conditions, such as trifluoroacetic acid (TFA). iris-biotech.de

Methyl (Me) group: The methyl group also on the γ-amino group provides additional stability and is generally stable under the conditions used to remove both the Fmoc and Boc groups.

This orthogonal protection scheme provides chemists with precise control over which part of the molecule reacts at each step of the synthesis. For example, the Fmoc group can be removed to allow for peptide bond formation at the N-terminus, while the Boc and methyl groups on the side chain remain intact. Later, the Boc group can be selectively removed to allow for modification or cyclization at the γ-amino position, all while the peptide remains attached to the solid support.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27(4)14-13-21(22(28)29)26-23(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNQESRFQCLFJR-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Fmoc L Dab Boc,me Oh

Precursor Sourcing and Initial Amino Acid Derivatization

Utilization of L-2,4-Diaminobutyric Acid as Starting Material

L-2,4-Diaminobutyric acid (L-Dab) is a non-proteinogenic amino acid that serves as the foundational precursor for Fmoc-L-Dab(Boc,Me)-OH. As a four-carbon amino acid with two amino groups (at the α and γ positions), its structure provides the necessary scaffold for subsequent derivatization. chemimpex.comchemimpex.com However, due to the presence of two nucleophilic amino groups, direct selective protection can be challenging.

A more common and controlled industrial strategy avoids starting with free L-Dab. Instead, a precursor that allows for more straightforward selective modifications is often used. One documented method begins with Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). This approach leverages the well-defined chemistry of glutamine to construct the diaminobutyric acid backbone. In this process, the amide side chain of glutamine is subjected to a Hofmann rearrangement, which converts the amide to a primary amine, thereby transforming the glutamine residue into a diaminobutyric acid residue. A key advantage of this route is that the α-amino group is already protected with the Fmoc group, simplifying the subsequent protection steps. google.com

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Purity

Throughout the synthesis of this compound, careful optimization of reaction conditions is paramount to maximize the yield and, crucially, to preserve the stereochemical integrity of the L-amino acid. The α-carbon of amino acids is susceptible to racemization, particularly under harsh basic or acidic conditions. wiley-vch.de

Key optimization parameters include:

Temperature Control: Low temperatures are often employed, especially during the N-methylation step, to minimize side reactions and prevent racemization.

pH Management: During the Nα-Fmoc and Nγ-Boc protection steps, maintaining the optimal pH is critical for selectivity and for preventing unwanted side reactions. For instance, in the Nγ-Boc protection, keeping the pH between 7.5 and 8.0 is specified to ensure efficient reaction without compromising the stability of the Fmoc group. google.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring complete conversion while minimizing the formation of degradation products. The synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH, for example, can require 48-72 hours. google.com

Reagent Stoichiometry: Using the correct molar ratios of reactants is crucial. For example, a significant excess of the methylating agent and base is used in the N-methylation step to ensure the reaction proceeds to completion. wikidot.com

Purity Analysis: The stereochemical purity of the final product and intermediates must be rigorously assessed. Chiral HPLC or gas chromatography (GC) after appropriate derivatization are standard methods for determining the enantiomeric excess and ensuring that the desired L-configuration is maintained. nih.govnih.govcat-online.com The final product is expected to have a high enantiomeric purity, often exceeding 99%. iris-biotech.deiris-biotech.de

By carefully controlling these parameters at each stage of the synthesis, this compound can be produced with the high chemical and stereochemical purity required for its application in peptide synthesis. chemimpex.com

Industrial Scale Synthesis Considerations for this compound

The industrial-scale synthesis of this compound, a complex protected amino acid, requires a strategic approach that prioritizes efficiency, cost-effectiveness, and high purity. The manufacturing process is typically divided into two main stages: the synthesis of the precursor, Fmoc-L-Dab(Boc)-OH, followed by the specific N-methylation of the side-chain amine.

A patented method for the large-scale production of Fmoc-L-Dab(Boc)-OH offers a significant advancement over traditional multi-step syntheses. This streamlined, two-step process is designed to be simple, environmentally conscious by avoiding hydrogenation, and economically viable with high yields, making it well-suited for industrial applications.

The initial step involves the conversion of Fmoc-Gln-OH to Fmoc-Dab-OH. This is followed by the protection of the side-chain amino group with a tert-butyloxycarbonyl (Boc) group to yield Fmoc-L-Dab(Boc)-OH.

The subsequent and final step to obtain this compound is the selective N-methylation of the Boc-protected amine. A common and effective method for this transformation on an industrial scale involves the use of a methylating agent in the presence of a base.

Key considerations for the industrial scale-up of this synthesis include:

Process Optimization: To maximize yield and purity while minimizing reaction times and waste, various parameters must be optimized. This includes the choice of solvents, reaction temperatures, and the stoichiometry of reagents.

Quality Control: Stringent quality control measures are implemented throughout the manufacturing process to ensure the final product meets the required specifications. This involves in-process monitoring and comprehensive analysis of the final product for purity, identity, and chiral integrity. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the product at various stages. intavispeptides.com

The following tables provide an overview of the key reaction parameters for the industrial synthesis of the precursor and a summary of typical quality control specifications for the final product.

Table 1: Key Reaction Parameters for the Industrial Synthesis of Fmoc-L-Dab(Boc)-OH

| Parameter | Step 1: Fmoc-Gln-OH to Fmoc-Dab-OH | Step 2: Fmoc-Dab-OH to Fmoc-L-Dab(Boc)-OH |

| Starting Material | Fmoc-Gln-OH | Fmoc-Dab-OH |

| Key Reagent | Iodobenzene diacetate (DiPa) | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) |

| Solvent System | Ethyl acetate: Acetonitrile: Water | Acetone: Water |

| Base | Not specified | NaOH (to adjust pH) |

| pH | Not applicable | 7.5 - 8.0 |

| Temperature | 20 - 30 °C | 0 - 10 °C |

| Reaction Time | 48 - 72 hours | Approximately 4 hours |

| Typical Yield | 65-87% | ~85% |

Table 2: Typical Quality Control Specifications for this compound

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white powder | Visual Inspection |

| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |

| Identity | Conforms to structure | NMR, Mass Spectrometry |

| Solubility | Soluble in common organic solvents | Solubility Test |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Within ICH limits | Gas Chromatography |

Integration of Fmoc L Dab Boc,me Oh in Solid Phase Peptide Synthesis Spps

Mechanistic Role of Protecting Groups in SPPS

In SPPS, the stepwise assembly of a peptide requires the temporary masking of reactive functional groups to ensure that peptide bond formation occurs exclusively between the desired α-carboxyl and α-amino groups of the reacting amino acids. peptide.comaltabioscience.com The Fmoc-L-Dab(Boc,Me)-OH molecule is equipped with a carefully selected set of protecting groups that operate under an "orthogonal" protection scheme, meaning each type of group can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de This principle is central to the Fmoc/tBu strategy, which has become a dominant method in modern peptide synthesis. altabioscience.comslideshare.net

The three key functional moieties on this compound are the Fmoc group, the Boc group, and the Methyl group, each serving a specific purpose.

| Protecting Group | Chemical Name | Type | Lability | Function |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Temporary | Base-Labile (e.g., Piperidine) | Protects the α-amino group during coupling to prevent self-polymerization. altabioscience.comcreative-peptides.com |

| Boc | tert-Butyloxycarbonyl | Permanent/Side-Chain | Acid-Labile (e.g., TFA) | Protects the γ-amino group from participating in side reactions during synthesis. iris-biotech.debiosynth.com |

| Me | Methyl | Permanent/Side-Chain | Stable | A permanent modification that introduces N-methylation, stable to both base and acid deprotection conditions. |

Protecting groups are fundamental to directing the reactivity of the amino acid building blocks and preventing the formation of undesired byproducts. biosynth.com The α-amino group is protected by the Fmoc group to prevent it from reacting with the activated carboxyl group of another identical molecule, which would otherwise lead to polymerization. altabioscience.com

The side chain of L-2,4-diaminobutyric acid contains a reactive primary amine at the γ-position. During peptide synthesis, this nucleophilic group could potentially react with the activated carboxyl group of an incoming amino acid, leading to the formation of a branched peptide. To prevent this, the side-chain amine is protected with both a Boc group and a methyl group. peptide.com The bulky Boc group effectively shields the amine, and this protection is maintained throughout the entire chain assembly process until the final cleavage step. biosynth.com

The orthogonality of the protecting groups is what allows for the controlled, stepwise elongation of the peptide chain. peptide.comiris-biotech.de The Fmoc SPPS cycle consists of repeating deprotection and coupling steps. wpmucdn.com

Fmoc Group Removal: Each cycle begins with the selective removal of the temporary N-α-Fmoc group from the terminal amino acid of the resin-bound peptide. wpmucdn.com This is achieved by treating the resin with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). peptide.comnih.gov The base abstracts an acidic proton on the fluorenyl ring system, leading to a β-elimination reaction that liberates the free α-amine, making it available for the next coupling reaction. peptide.comluxembourg-bio.com The side-chain Boc group is stable to these basic conditions. altabioscience.com

Final Cleavage and Side-Chain Deprotection: After the entire peptide sequence has been assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously. peptide.com This is accomplished by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. altabioscience.comiris-biotech.de The acid-labile Boc group on the Dab side chain is removed during this step, while the chemically robust N-methyl group remains as a permanent modification of the final peptide.

Coupling Chemistry and Efficiency in SPPS

The formation of a peptide bond between the free α-amine of the growing peptide chain and the α-carboxyl group of the incoming amino acid is the central reaction in SPPS. bachem.com The carboxyl group must first be activated to increase its reactivity. luxembourg-bio.com The incorporation of this compound presents a synthetic challenge because N-methylated amino acids are known to be sterically hindered, which can slow down the coupling reaction and lead to incomplete acylation. scielo.org.mxcem.comresearchgate.net

To overcome the steric hindrance associated with N-methylated residues, highly efficient activation reagents and optimized conditions are necessary. peptide.com While standard carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) are widely used, difficult couplings often require more potent reagents. researchgate.netrsc.org

Common classes of reagents used for hindered couplings include aminium/uronium and phosphonium (B103445) salts. luxembourg-bio.compeptide.com These reagents react with the amino acid's carboxyl group to form a highly reactive active ester intermediate, facilitating nucleophilic attack by the peptide's terminal amine. wpmucdn.com The choice of reagent can significantly impact the efficiency and purity of the synthesis.

| Reagent Class | Example Reagents | Base Required | Suitability for Hindered Couplings |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Not always, but often used with additives like Oxyma | Moderate; can be slow for very hindered residues. rsc.org |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Yes (e.g., DIPEA, Collidine) | High; HATU is particularly effective for coupling to N-methylated amines. scielo.org.mxpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP, PyBroP | Yes (e.g., DIPEA) | High; PyAOP and PyBroP are very potent but can be more expensive. researchgate.netpeptide.com |

The coupling reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or collidine, to facilitate the activation process and neutralize any acidic species. luxembourg-bio.combachem.com For particularly difficult sequences, extended coupling times or double-coupling protocols may be employed to ensure the reaction goes to completion. peptide.com

Ensuring that each coupling reaction is complete is critical for obtaining a high-purity final product. google.com Incomplete couplings result in deletion sequences that can be difficult to separate from the target peptide. Several qualitative and quantitative methods are used to monitor the reaction progress on-resin. peptide.com

Kaiser Test: This colorimetric test is highly sensitive for primary amines. peptide.com After a coupling step, a sample of the resin beads is tested; a blue color indicates the presence of unreacted primary amines (incomplete coupling), while yellow beads suggest the reaction is complete. However, the Kaiser test is unreliable for detecting secondary amines and will give a false negative after a successful coupling to an N-methylated residue like this compound. peptide.com

Chloranil or Isatin Test: When coupling an amino acid onto an N-methylated residue, the newly exposed N-terminus is a secondary amine. In these cases, alternative tests are required. The Chloranil test produces a green or blue color in the presence of secondary amines, while the Isatin test also yields a blue color if the coupling was incomplete. peptide.comscispace.com

UV-Vis Monitoring: Automated peptide synthesizers often incorporate a UV-Vis detector to monitor the concentration of the Fmoc deprotection byproduct (dibenzofulvene-piperidine adduct) in the waste stream. rsc.org A consistent and strong UV signal after each deprotection step indicates that the previous coupling was successful and the Fmoc group was present to be removed. rsc.orgnih.gov

Methodological Advancements in Fmoc SPPS Utilizing this compound

The use of building blocks like this compound is integral to modern peptide chemistry, which aims to create peptides with enhanced therapeutic properties. The incorporation of N-methyl groups into a peptide backbone is a key strategy to improve its pharmacological profile by increasing resistance to enzymatic degradation and improving membrane permeability, which can lead to better oral bioavailability. acs.orgscielo.org.mx

To facilitate the synthesis of these complex, modified peptides, several methodological advancements have been developed:

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): One of the most significant advancements for overcoming difficult synthetic steps is the application of microwave energy. cem.com Microwave irradiation can dramatically accelerate reaction rates for sterically hindered couplings and deprotections, reducing synthesis time and often improving the purity of the crude product. cem.combiotage.co.jp The efficient coupling of challenging residues like this compound is significantly enhanced by MA-SPPS. biotage.co.jp

Development of Novel Coupling Reagents: The ongoing development of more efficient and specialized coupling reagents continues to push the boundaries of peptide synthesis. rsc.org Reagents with improved kinetics and lower racemization potential allow for the reliable synthesis of longer and more complex peptides, including those containing multiple N-methylated amino acids. bachem.com

Catalytic Approaches: While most coupling reagents are used in stoichiometric amounts, research into catalytic methods for amide bond formation is an active area. rsc.orgscience.gov The development of effective catalysts for SPPS could reduce waste and cost, contributing to a more sustainable and efficient synthesis process. rsc.org

The availability of specialized building blocks such as this compound, combined with these technological and chemical advancements, enables the design and synthesis of novel peptide therapeutics with tailored properties for a wide range of biological targets.

Compatibility with Established Fmoc/tBu Strategies

The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its use of milder reaction conditions compared to older Boc/Bzl methods. nih.gov This strategy's success hinges on an orthogonal protection scheme, where the temporary Nα-protecting group and the semi-permanent side-chain protecting groups can be removed selectively without affecting one another or the resin linkage. nih.govacs.org

The design of this compound is fundamentally compatible with this orthogonal scheme. The Nα-Fmoc group is base-labile, designed for removal at the beginning of each coupling cycle using a mild organic base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). nih.govpeptide.com Conversely, the Nγ-Boc group protecting the side-chain amine is stable to these basic conditions. It is classified as an acid-labile protecting group, remaining intact throughout the iterative cycles of chain elongation. acs.org The Boc group is ultimately removed during the final step of the synthesis, where the peptide is cleaved from the solid support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.com

The Nγ-methyl group is a permanent modification of the side chain and is unaffected by the reagents used for either Fmoc or Boc group removal. This ensures its stable incorporation into the final peptide product. The compatibility and orthogonality of the protecting groups used in this compound within the Fmoc/tBu SPPS workflow are summarized in the table below.

| Protecting Group | Position | Removal Condition | Stability Towards |

|---|---|---|---|

| Fmoc | α-Amino (Temporary) | Base (e.g., 20% Piperidine in DMF) | Acid (TFA) |

| Boc | γ-Amino (Side Chain) | Strong Acid (e.g., TFA) | Base (Piperidine) |

| Methyl (Me) | γ-Amino (Side Chain) | Permanent Modification | Base (Piperidine) and Acid (TFA) |

Strategies for Incorporating Methylated Diaminobutyric Acid Residues

While the protecting group chemistry of this compound is fully compatible with standard SPPS, the incorporation of N-alkylated amino acids can present challenges, primarily related to the kinetics of the coupling reaction. N-methylation, even on a side chain, can introduce steric hindrance that slows the rate of amide bond formation compared to their non-methylated counterparts. uiw.edu While this effect is most pronounced for Nα-methylated residues, it can still be a factor for Nγ-methylated Dab.

To overcome potentially sluggish coupling efficiencies and ensure the complete incorporation of the this compound residue, several strategies are employed:

Use of High-Potency Coupling Reagents: While standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) can be effective, sterically hindered couplings often benefit from the use of more potent uronium or phosphonium salt-based reagents. uiw.edu Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to accelerate amide bond formation and are frequently recommended for difficult sequences, including those with N-methylated residues. acs.orguiw.edu

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration than the standard time can help drive the reaction to completion. In cases of significant steric hindrance, a "double coupling" protocol may be necessary. This involves draining the reaction vessel after the initial coupling period and adding a fresh solution of the activated amino acid and coupling reagents to the resin-bound peptide for a second reaction cycle.

Reaction Monitoring: To confirm the completion of the coupling step, qualitative tests such as the ninhydrin (B49086) (Kaiser) test are essential. A positive ninhydrin test indicates the presence of unreacted primary amines on the peptide-resin, signaling an incomplete reaction that requires a repeated coupling step. However, it is important to note that the ninhydrin test is not effective for monitoring the coupling onto secondary amines, such as proline or other N-alkylated residues at the N-terminus.

The selection of an appropriate coupling reagent is critical for the successful incorporation of modified residues like this compound. The table below outlines common coupling reagents used in Fmoc SPPS and their suitability for challenging couplings.

| Reagent Class | Example | Typical Use Case | Notes |

|---|---|---|---|

| Carbodiimide | DIC/Oxyma | Standard couplings | Cost-effective; may be less efficient for hindered residues. |

| Uronium Salt | HBTU, HCTU | Standard and difficult couplings | Fast reaction rates; potential for side reactions if base is pre-mixed. |

| Uronium Salt (Immonium-type) | COMU | Very difficult/hindered couplings | High efficiency and low racemization. |

| Phosphonium Salt | PyBOP, PyAOP | Difficult couplings | Generates non-toxic byproducts. |

| Triazolol-based | HATU | Difficult couplings, N-methylated residues | Highly efficient activator, often the reagent of choice for challenging sequences. uiw.edu |

By employing these advanced coupling strategies, the this compound building block can be efficiently and reliably incorporated into synthetic peptides, enabling the exploration of novel peptide structures with enhanced therapeutic properties. researchgate.net

Applications in Complex Peptide Architectures

Synthesis of Branched Peptides

Branched peptides, where one or more peptide chains are attached to the side chain of an amino acid in a central peptide backbone, are of significant interest in drug discovery and material science. Fmoc-L-Dab(Boc,Me)-OH is an exemplary tool for generating such structures.

The strategic incorporation of this compound into a growing peptide chain during standard Fmoc-based SPPS establishes a latent point of ramification. The position of this residue within the linear sequence predetermines the exact location of the future branch. During the initial synthesis of the main peptide backbone, the this compound is treated like any other amino acid; its Fmoc-protected α-amino group participates in the standard deprotection-coupling cycle to extend the peptide chain. peptide.com Concurrently, the Boc and methyl groups on the side-chain γ-amino group remain intact, effectively masking it from reaction. This ensures that the main chain is synthesized to its desired length without premature side reactions. The choice of where to place the Dab residue is a critical design element that dictates the final topology of the branched peptide.

Once the primary peptide sequence is assembled, multi-directional elongation can be initiated from the Dab branching point. This process relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. americanpeptidesociety.org

The typical workflow for creating a branched peptide using this compound is as follows:

Main Chain Elongation: The primary peptide chain is synthesized using standard Fmoc-SPPS. The Fmoc group is repeatedly removed with a base (e.g., piperidine), and the next Fmoc-protected amino acid is coupled. americanpeptidesociety.org

Side-Chain Deprotection: After completion of the main chain, the resin-bound peptide is treated with a mild acid, such as trifluoroacetic acid (TFA), under conditions that are strong enough to cleave the Boc group from the Dab side chain but not other acid-labile side-chain protecting groups (like tBu) or the resin linker. peptide.com

Branch Elongation: The removal of the Boc group exposes the N-methylated γ-amino group on the Dab side chain. This newly liberated amine serves as a new N-terminus, from which a second peptide chain can be synthesized, again using standard Fmoc-SPPS protocols. The presence of the methyl group on this amine influences its reactivity and the conformational properties of the resulting branch point.

This orthogonal strategy provides a robust and controlled method for building a second peptide chain in a different direction from the main backbone.

| Protecting Group | Chemical Lability | Typical Reagent | Purpose in Synthesis |

| Fmoc | Base-labile | 20% Piperidine (B6355638) in DMF | Protects α-amine for linear chain elongation. |

| Boc | Acid-labile | Dilute TFA in DCM | Protects γ-amine for later branch initiation. |

| Resin Linker (e.g., Wang) | Strongly Acid-labile | >50% TFA | Anchors peptide to solid support; cleaved at the final step. peptide.com |

Construction of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their conformationally constrained structures. This compound is a valuable reagent for facilitating peptide macrocyclization.

This compound enables "head-to-side-chain" or "side-chain-to-side-chain" cyclization strategies. In a typical head-to-side-chain approach, a linear peptide is synthesized on a solid support with the this compound residue incorporated at a desired position.

The process involves several key steps:

Synthesis of the linear peptide precursor using Fmoc-SPPS.

Selective deprotection of the Dab side chain by removing the Boc group with acid, while the peptide remains anchored to the resin and the N-terminal Fmoc group is still in place (or has been removed to expose the α-amine).

On-resin cyclization is then induced by activating the C-terminal carboxylic acid and allowing it to react with the now-free N-methylated side-chain amine of the Dab residue, forming a stable amide bond and closing the loop. nih.gov

The N-methyl group on the Dab side chain plays a subtle but important role. It removes a hydrogen bond donor site, which can influence the conformational preference of the resulting cyclic peptide and may improve its pharmacokinetic properties.

Design of Peptide Scaffolds with Enhanced Structural Diversity

The ability to introduce branches and cyclic constraints allows for the creation of peptide scaffolds with novel three-dimensional structures and functionalities. iris-biotech.deamericanpeptidesociety.org The use of this compound is central to this endeavor, providing a reliable method to move beyond simple linear sequences.

Branched Scaffolds: By attaching different peptide sequences to the main chain and the branch, it is possible to create divalent ligands capable of binding to two different receptor sites simultaneously. This can lead to enhanced binding affinity and specificity.

Cyclic Scaffolds: Macrocyclization imparts conformational rigidity, which can lock the peptide into its bioactive shape, increasing its affinity for a biological target and its resistance to enzymatic degradation. adventchembio.com

Combined Architectures: The versatility of the building block allows for the synthesis of even more complex structures, such as bicyclic or "stapled" peptides, where the Dab residue can act as an anchor point for introducing cross-links.

The N-methylation on the side chain further expands the available structural diversity by altering local conformation and hydrogen-bonding patterns, providing another tool for fine-tuning the properties of the final peptide scaffold.

| Structural Feature | Enabled by this compound | Potential Advantage |

| Branching | Orthogonal deprotection of the Boc-protected γ-amino group allows for the growth of a second peptide chain. | Creation of multivalent ligands; mimicking of protein surfaces. |

| Cyclization | The γ-amino group serves as an internal nucleophile for reaction with an activated carboxyl group (e.g., C-terminus). | Increased conformational rigidity, receptor affinity, and metabolic stability. adventchembio.com |

| N-Methylation | The permanent methyl group on the γ-amino nitrogen. | Modulates hydrogen bonding potential; can improve cell permeability and conformational properties. |

Role in Peptidomimetic and Non Proteinogenic Amino Acid Research

Engineering Peptidomimetics Using Fmoc-L-Dab(Boc,Me)-OH

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like characteristics. The inclusion of N-methylated amino acids is a widely adopted strategy in this field. nih.govpeptide.com The N-methyl group on the side chain of the diaminobutyric acid (Dab) residue, introduced via this compound, serves several key purposes in peptidomimetic engineering.

The presence of the methyl group on the side-chain nitrogen can induce conformational constraints on the peptide backbone. This reduction in flexibility can lock the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target. peptide.com Furthermore, the N-methyl group can disrupt backbone hydrogen bonding networks, which can improve solubility and passive diffusion across cellular membranes. peptide.com

Structural Modification for Improved Pharmacological Profiles

A primary goal of peptide modification is the enhancement of its pharmacological profile, particularly its stability against enzymatic degradation and its ability to permeate tissues. The N-methyl group on the Dab side chain provides steric hindrance that can protect adjacent peptide bonds from cleavage by proteases, thereby extending the in vivo half-life of the peptide. nih.govpeptide.comnih.gov

Numerous studies have demonstrated that N-methylation is an effective strategy for improving the therapeutic properties of peptides. nih.govnih.govcipsm.de This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. nih.govcipsm.de For instance, research on antimicrobial peptides has shown that substitution with N-methyl amino acids can enhance stability in serum. nih.gov This principle is directly applicable to peptides synthesized with this compound, making it a building block of choice for researchers aiming to develop more robust peptide therapeutics.

| Property Enhanced by N-Methylation | Rationale | Anticipated Outcome for Peptides with Dab(Boc,Me) |

| Metabolic Stability | Steric hindrance protects against proteolytic enzymes. | Increased in vivo half-life. |

| Cell Permeability | Reduces hydrogen bonding capacity, increasing lipophilicity. | Improved absorption and tissue distribution. |

| Receptor Selectivity | Induces conformational constraints, favoring a specific bioactive shape. | Higher potency and reduced off-target effects. |

| Bioavailability | Combination of increased stability and permeability. | Potential for improved oral or systemic delivery. |

Contribution to the Discovery and Development of Peptide-Based Drug Candidates

The unique structural features of this compound make it a significant contributor to the pipeline of new peptide-based drug candidates. Its utility is frequently cited in patent literature concerning the synthesis of novel therapeutic compounds.

Building Block for Novel Therapeutic Agents

This compound is used in solid-phase peptide synthesis (SPPS) to introduce a methylated diaminobutyric acid residue into a peptide chain. Its commercial availability and well-defined protective group chemistry allow for its seamless integration into standard Fmoc-based SPPS protocols. The compound's use has been cited in patent applications related to the development of new therapeutic agents, highlighting its role in the creation of proprietary peptide structures with potential for clinical development.

Research into Specific Bioactive Peptides (e.g., Somatostatin (B550006) Analogs)

Somatostatin analogs are an important class of peptide drugs used in the treatment of neuroendocrine tumors and other hormonal disorders. A significant challenge in their development has been achieving good metabolic stability and bioavailability. N-methylation is a key strategy employed by researchers to overcome these hurdles. cipsm.de

Studies on somatostatin analogs have shown that multiple N-methylations can drastically improve both metabolic stability and intestinal permeability, in some cases leading to orally bioavailable compounds. cipsm.de The Veber-Hirschmann peptide, a well-known somatostatin analog, was the subject of a full N-methyl scan that demonstrated this principle effectively. cipsm.de While specific literature detailing the use of this compound in the synthesis of a marketed somatostatin analog is not publicly available, its properties align perfectly with the design strategies used to create next-generation analogs with improved pharmacokinetic profiles. The ability to introduce a constrained, proteolytically shielded, and lipophilic residue makes it an ideal candidate for this area of research.

Bioconjugation Strategies Employing this compound

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The orthogonal protection scheme of this compound makes it a highly suitable building block for creating specific attachment points within a peptide sequence.

Protein Engineering Applications

The incorporation of non-proteinogenic amino acids like this compound is a key strategy in protein engineering. This field aims to modify protein structures to create variants with enhanced properties or entirely new functions. The N-methylation on the side chain of this compound is particularly significant for improving the pharmacokinetic profiles of bioactive peptides. peptide.commerckmillipore.com

Modification of Proteins for Enhanced Stability and Functionality

A primary application of this compound in protein engineering is the enhancement of stability against enzymatic degradation. The N-methyl group on the diaminobutyric acid side chain provides steric hindrance, shielding the peptide backbone from the action of proteolytic enzymes. This modification dramatically increases the proteolytic stability of amide bonds, which can lead to a longer in vivo half-life and improved intestinal permeability of peptide-based therapeutics. merckmillipore.com

Detailed research findings have demonstrated the practical benefits of this modification. In a study focused on polymyxin (B74138) analogs, peptides that incorporated the N-methylated diaminobutyric acid residue exhibited two to three times greater stability in serum when compared to variants protected with an Alloc group. This enhanced stability is attributed to the synergistic shielding effect of the Boc and methyl groups, which reduces the accessibility of the γ-amino group to trypsin-like proteases.

Beyond stability, the methyl group can serve as a biomimetic of post-translational modifications. For instance, it can mimic the methylation found in proteins like histones. By incorporating this residue into synthetic peptide analogs of histone tails, researchers can investigate methyl-dependent protein-protein interactions, such as the binding of epigenetic "reader" domains (e.g., Tudor domains) to their targets. This allows for detailed studies of binding affinity and the functional consequences of protein methylation.

Comparative Analysis with Other Orthogonally Protected Diaminobutyric Acid Derivatives

The utility of this compound is best understood in comparison to other diaminobutyric acid derivatives used in peptide synthesis. The choice of derivative depends on the specific requirements of the synthetic strategy, particularly the need for orthogonal deprotection schemes. Orthogonality in this context refers to the ability to remove one protecting group under specific conditions without affecting others, allowing for site-specific modifications.

| Derivative | Side-Chain Protection | Deprotection Condition | Key Application |

|---|---|---|---|

| This compound | Boc and Methyl | Acid-labile (Boc) | Enhanced proteolytic stability; Mimicking post-translational modifications. |

| Fmoc-L-Dab(Boc)-OH | Boc | Acid-labile | Standard building block in Fmoc/tBu SPPS. acs.orgsigmaaldrich.com |

| Fmoc-L-Dab(Alloc)-OH | Alloc | Palladium(0)-catalyzed | Synthesis of branched or cyclic peptides. |

| Fmoc-L-Dab(ivDde)-OH | ivDde | Hydrazine-labile | On-resin side-chain modification and cyclization. |

Fmoc-L-Dab(Boc)-OH in Peptide Synthesis

Fmoc-L-Dab(Boc)-OH is a widely used building block in solid-phase peptide synthesis (SPPS). acs.orgsigmaaldrich.com In this derivative, the side-chain γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA). This deprotection condition is orthogonal to the base-labile Fmoc group on the α-amino terminus, which is removed by piperidine (B6355638). This classic Fmoc/tBu strategy is a cornerstone of SPPS, allowing for the stepwise assembly of peptide chains with reactive side chains. nih.gov Fmoc-L-Dab(Boc)-OH has been utilized in the synthesis of various bioactive peptides, including polymyxin B analogs and peptides with antibacterial activity. nih.govmedchemexpress.com

Fmoc-L-Dab(Alloc,Me)-OH and Fmoc-L-Dab(Alloc)-OH in Palladium-Catalyzed Deprotection

The allyloxycarbonyl (Alloc) protecting group offers an alternative orthogonal strategy. Both Fmoc-L-Dab(Alloc,Me)-OH and Fmoc-L-Dab(Alloc)-OH utilize this group for side-chain protection. The Alloc group is stable under both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Instead, it is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

This palladium-catalyzed deprotection makes Alloc-protected derivatives ideal for synthesizing complex peptide architectures like branched or cyclic peptides. After assembling the linear peptide backbone, the Alloc group can be selectively removed on-resin to unmask the side-chain amino group. This newly liberated amine can then serve as an attachment point for another peptide chain or for cyclization with the N-terminus or another side chain.

Fmoc-L-Dab(ivDde)-OH in Orthogonal Strategies

Fmoc-L-Dab(ivDde)-OH provides another layer of orthogonality in peptide synthesis. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-isobutyl (ivDde) group is stable to both piperidine and TFA treatments. Its removal is achieved using a dilute solution of hydrazine (B178648) (typically 2%) in DMF.

This unique deprotection condition allows for highly specific on-resin modifications. A common strategy involves assembling a peptide chain using standard Fmoc/tBu chemistry, then selectively removing the ivDde group from a Dab residue to expose its side-chain amine. This amine can then be used for specific labeling with fluorophores, biotin, or for on-resin cyclization, all while the rest of the peptide's protecting groups and its linkage to the resin remain intact.

Advanced Methodologies and Computational Approaches in Fmoc L Dab Boc,me Oh Research

Application of Photo-Mediated C-H Functionalization for Related Non-Proteinogenic Amino Acids

The synthesis of diverse NPAAs is critical for expanding the chemical space of peptide-based drugs and materials. Traditional methods can be lengthy and complex. However, photo-mediated C-H functionalization has emerged as a powerful and efficient strategy for modifying proteinogenic amino acids to create novel NPAA derivatives. mdpi.comsemanticscholar.orgresearchgate.net This technique leverages the principles of photochemistry and C-H activation to forge new carbon-carbon or carbon-heteroatom bonds under mild and environmentally friendly conditions. mdpi.comsemanticscholar.orgresearchgate.net

Key Research Findings:

Mild and Sustainable Synthesis: Photocatalysis offers significant advantages over classical synthetic methods, including the use of visible light as a sustainable energy source, operation at ambient temperatures, and reduced generation of chemical waste. mdpi.com

Direct Modification of Precursors: The technique allows for the direct functionalization of C-H bonds in proteinogenic amino acid derivatives, providing a rapid route to a wide array of NPAAs. mdpi.comsemanticscholar.orgresearchgate.net This avoids the need for multi-step pre-functionalization of the starting materials.

Broad Substrate Scope: Researchers have demonstrated the C-H functionalization of various amino acid residues. For example, visible-light-driven photoredox catalysis has been successfully used for the site-selective alkylation of glycine derivatives. researchgate.netresearchgate.net This method shows broad functional group tolerance, making it applicable to complex molecules. researchgate.netresearchgate.net

Late-Stage Functionalization: The mild conditions of photo-mediated reactions make them suitable for the late-stage functionalization of peptides, enabling the precise modification of specific residues within a larger chain. researchgate.net For instance, tryptophan residues in peptides have been selectively alkylated via a photo-mediated process. mdpi.com

The table below summarizes representative photo-mediated C-H functionalization reactions for synthesizing NPAAs.

| Reaction Type | Amino Acid Precursor | Reagent | Catalyst System | Key Outcome |

| C(sp³)–H Alkylation | N-arylated Glycine Derivatives | 4-alkyldihydropyridines | Visible-light Photoredox | Site-selective synthesis of α-alkylated glycine derivatives. researchgate.netresearchgate.net |

| C(sp³)–H Arylation | Proline & Valine Derivatives | Benzothiazole | Photo-mediated C(sp³)–H activation | Introduction of heteroaryl groups to aliphatic side chains. mdpi.com |

| C(sp³)–H Alkylation | Tryptophan-containing Peptides | Electron-deficient olefins | Photo-mediated radical coupling | Highly selective modification of the tryptophan side chain. mdpi.com |

Machine Learning and Bayesian Optimization in Peptide Design with Non-Proteinogenic Amino Acids

The design of peptides with specific functions, such as antimicrobial activity, is a complex multi-objective optimization problem. Traditional methods often rely on chemists' intuition and involve extensive trial-and-error. rsc.orgrsc.org Machine learning (ML) and Bayesian optimization are transforming this field by enabling the rapid and efficient design of novel peptides, including those containing NPAAs. rsc.orgrsc.orgnih.govfrontiersin.org

A notable example is the development of MODAN (Multi-Objective Design of Antimicrobial peptides with Non-proteinogenic Amino acids), a machine learning-assisted framework based on multi-objective Bayesian optimization. rsc.orgrsc.org This approach addresses the challenge of simultaneously improving multiple peptide properties, such as antimicrobial potency against various bacterial strains, while minimizing toxicity (e.g., hemolytic activity). rsc.orgrsc.orgchemrxiv.orgresearchgate.net

Key Research Findings:

Handling of NPAAs: A primary advantage of the MODAN framework is its ability to incorporate and evaluate a wide variety of non-proteinogenic amino acids. rsc.orgrsc.orgresearchgate.net The model uses molecular fingerprints derived from 2D peptide representations, which allows it to handle novel amino acid structures without being limited to the 20 canonical ones. rsc.orgresearchgate.net

Efficient Multi-Objective Optimization: Bayesian optimization efficiently searches the vast chemical space of possible peptide sequences. rsc.org It uses machine learning models to predict the properties of new candidates and intelligently recommends which peptides to synthesize and test next, thereby accelerating the discovery of highly active and non-toxic candidates. rsc.orgrsc.org

Accelerated Discovery: In practical applications, the MODAN framework has successfully designed peptides with potent antimicrobial activity and low toxicity within just two rounds of recommendation and experimentation. rsc.orgrsc.org This demonstrates a significant improvement in efficiency over traditional design cycles.

The following table illustrates the workflow and efficiency of a Bayesian optimization-driven peptide design cycle.

| Step | Description | Key Technology/Method | Outcome |

| 1. Model Training | Surrogate models are trained on an initial dataset of peptides with known antimicrobial and hemolytic activities. | Gaussian Process, Molecular Fingerprints | Predictive models for multiple peptide properties. rsc.org |

| 2. Candidate Recommendation | The Bayesian optimization algorithm recommends new peptide candidates, including those with NPAAs, predicted to have an optimal balance of high activity and low toxicity. | Multi-objective Bayesian Optimization | A small, prioritized list of novel peptide sequences for synthesis. rsc.orgrsc.org |

| 3. Experimental Validation | The recommended peptides are synthesized and experimentally tested for their biological activities. | Solid-Phase Peptide Synthesis, Biological Assays | Experimental data on the performance of new candidates. rsc.org |

| 4. Iteration | The new experimental data is added to the dataset, and the surrogate models are retrained. The cycle repeats. | Machine Learning Loop | Rapid convergence on peptides with significantly improved properties. rsc.orgrsc.org |

Spectroscopic Characterization and Conformational Analysis of Peptides Incorporating Fmoc-L-Dab(Boc,Me)-OH

Understanding the three-dimensional structure of a peptide is crucial for elucidating its mechanism of action and for rational design. The incorporation of NPAAs like a Dab(Boc,Me) residue can significantly influence a peptide's conformational preferences, such as its propensity to form helices or turns. nih.gov A combination of spectroscopic techniques and computational modeling is typically employed for a thorough conformational analysis. mdpi.com

Key Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state structure of peptides. Key parameters like ¹H chemical shifts, ³J(HN-Hα) coupling constants, and Nuclear Overhauser Effects (NOEs) provide detailed information about the peptide backbone and side-chain conformations. mdpi.comresearchgate.net For example, a sequence of NOEs between non-adjacent residues can indicate the presence of a helical structure. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The shape and magnitude of the CD spectrum can distinguish between different structural motifs such as α-helices, β-sheets, and random coils. researchgate.net This provides a global view of the peptide's conformation in solution.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the amide I region, can provide information about hydrogen bonding patterns within the peptide. researchgate.net The position of the amide I band is indicative of the presence of specific secondary structures like β-bends and helices. nih.gov

Molecular Dynamics (MD) Simulations: Computational MD simulations are often used in conjunction with experimental data to generate a detailed conformational ensemble of the peptide. mdpi.com By integrating experimental restraints from NMR, a high-resolution picture of the various conformers sampled by the peptide in solution can be obtained. mdpi.com

The table below summarizes the application of these techniques for peptide conformational analysis.

| Spectroscopic Technique | Information Obtained | Structural Interpretation |

| NMR Spectroscopy | Chemical shifts, ³J coupling constants, NOEs, temperature coefficients. mdpi.comresearchgate.net | Defines dihedral angles, identifies short- and long-range proton proximities, and assesses solvent exposure of amide protons to map secondary structures (helices, turns). mdpi.comresearchgate.net |

| Circular Dichroism (CD) | Molar ellipticity as a function of wavelength. researchgate.net | Characterizes the overall secondary structure content (e.g., percentage of α-helix vs. β-sheet). researchgate.net |

| Infrared (IR) Spectroscopy | Position and shape of amide I and amide II bands. nih.govresearchgate.net | Reveals hydrogen-bonding patterns, confirming the presence of ordered structures like 3₁₀-helices or β-bends. nih.gov |

Future Perspectives and Emerging Trends

Expansion of Application Domains for Fmoc-L-Dab(Boc,Me)-OH in Chemical Biology

The unique structural features of this compound are paving the way for its use in a variety of innovative applications within chemical biology. The presence of a methyl group on the side-chain amine introduces conformational constraints and can modulate the physicochemical properties of peptides, making it a valuable tool for probing and manipulating biological systems.

One of the key emerging areas is the development of constrained peptides . The methylated side chain of the Dab residue can influence the local conformation of the peptide backbone, aiding in the stabilization of specific secondary structures such as β-turns and helices. This pre-organization can lead to peptides with higher binding affinities and specificities for their biological targets. Furthermore, the Boc-protected amine offers a handle for selective deprotection and subsequent modification, allowing for the creation of cyclic peptides with enhanced stability and cell permeability.

Another significant application lies in the study of protein-protein interactions (PPIs) . The N-methyl group can mimic post-translational modifications, such as methylation, which are crucial in regulating many cellular processes. By incorporating this compound into peptide sequences that mimic protein binding motifs, researchers can create sophisticated molecular probes to investigate the role of methylation in PPIs. These probes can help to elucidate the binding energetics and specificity of methyl-binding domains, such as Tudor and chromodomains, which are implicated in various diseases, including cancer.

Furthermore, the incorporation of this N-methylated amino acid can enhance the proteolytic stability of peptides. The methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based therapeutics. This is a critical factor in the development of new drugs, as it can lead to improved pharmacokinetic profiles.

| Application Domain | Key Benefit of this compound | Potential Impact |

| Constrained Peptides | Induces conformational rigidity and allows for cyclization. | Enhanced binding affinity, specificity, and stability. |

| Protein-Protein Interactions | Mimics post-translational methylation. | Development of probes to study epigenetic mechanisms. |

| Proteolytic Stability | Steric hindrance to proteases. | Improved pharmacokinetic properties of peptide drugs. |

Development of Novel and Sustainable Synthetic Routes to Diaminobutyric Acid Derivatives

The increasing demand for this compound and other diaminobutyric acid derivatives necessitates the development of more efficient and environmentally friendly synthetic methods. Traditional multi-step chemical syntheses often involve hazardous reagents and generate significant waste.

Future research will likely focus on biocatalytic and chemoenzymatic approaches . Enzymes, with their high stereoselectivity and ability to function under mild conditions, offer a green alternative to conventional chemical catalysts. For instance, transaminases could be engineered to selectively aminate a suitable keto-acid precursor to generate the diaminobutyric acid backbone with the desired stereochemistry. Subsequent enzymatic or chemical steps could then be employed for the orthogonal protection and methylation. This approach has the potential to significantly reduce the number of synthetic steps and the environmental impact.

Another promising avenue is the exploration of greener solvents for solid-phase peptide synthesis (SPPS). The most commonly used solvent, dimethylformamide (DMF), is facing increasing regulatory scrutiny due to its toxicity. Researchers are actively investigating more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP). The compatibility of this compound and its coupling reactions in these greener solvent systems will be a key area of investigation to ensure its seamless integration into more sustainable peptide manufacturing processes. doaj.orgresearchoutreach.orgbiotage.comresearchgate.netnih.gov

Furthermore, the development of flow chemistry methodologies for the synthesis of protected amino acids, including this compound, is gaining traction. Flow synthesis offers advantages such as improved reaction control, enhanced safety, and the potential for continuous manufacturing, which can lead to higher efficiency and reduced costs.

| Synthetic Approach | Key Advantages | Challenges |

| Biocatalysis/Chemoenzymatic | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific transformations. |

| Greener Solvents in SPPS | Reduced environmental impact and improved safety. | Ensuring compatibility and efficiency of coupling reactions. doaj.orgresearchoutreach.orgbiotage.comresearchgate.netnih.gov |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Initial setup costs and optimization of reaction parameters. |

Integration into High-Throughput Peptide Synthesis and Screening Platforms for Drug Discovery

The unique properties imparted by this compound make it a highly attractive building block for the creation of diverse peptide libraries for drug discovery. The integration of this compound into high-throughput synthesis and screening platforms is a key trend that will accelerate the identification of novel therapeutic leads.

Automated peptide synthesizers are increasingly capable of handling a wide range of non-proteinogenic amino acids, including this compound. nih.gov The development of optimized coupling protocols for these specialized building blocks is crucial to ensure high-fidelity synthesis of large peptide libraries. This automation allows for the rapid generation of hundreds or even thousands of unique peptide sequences containing the N-methylated diaminobutyric acid residue.

These libraries can then be subjected to high-throughput screening (HTS) assays to identify peptides with desired biological activities. creative-peptides.com For example, libraries of cyclic peptides incorporating this compound could be screened for their ability to inhibit specific protein-protein interactions implicated in disease. The conformational constraints and enhanced stability provided by the N-methylated residue can increase the probability of identifying potent and selective "hits" from these screens.

Moreover, the amenability of this compound to orthogonal protection strategies facilitates the creation of combinatorial libraries with diverse side-chain modifications. After incorporation into a peptide, the Boc group on the side chain can be selectively removed, and a variety of chemical moieties can be introduced at this position, further expanding the chemical space of the library. This approach is particularly powerful for optimizing the properties of initial hit compounds.

The impact of incorporating N-methylated amino acids on the pharmacokinetic properties of peptides, such as cell permeability and oral bioavailability, is an area of active investigation. High-throughput screening of libraries containing this compound can provide valuable data to establish structure-activity relationships and guide the design of next-generation peptide therapeutics with improved drug-like properties.

| Platform/Technique | Role of this compound | Impact on Drug Discovery |

| Automated Peptide Synthesis | Incorporation into diverse peptide sequences. | Rapid generation of large and complex peptide libraries. nih.gov |

| High-Throughput Screening | Introduction of unique structural and functional motifs. | Increased probability of identifying potent and selective hits. creative-peptides.com |

| Combinatorial Chemistry | Orthogonal handle for further diversification. | Optimization of lead compounds and exploration of chemical space. |

Q & A

Q. 1.1. What are the optimal conditions for coupling Fmoc-L-Dab(Boc,Me)-OH in solid-phase peptide synthesis (SPPS)?

this compound requires activation with coupling reagents such as HBTU/HATU in the presence of a base (e.g., DIPEA) for efficient amide bond formation. Standard coupling times range from 30–60 minutes under nitrogen or argon atmospheres to prevent side reactions. Monitoring coupling efficiency via Kaiser or chloranil tests is critical, with repeated couplings recommended for sterically hindered residues. The Boc and Me groups on the Dab side chain remain stable under standard Fmoc deprotection conditions (20% piperidine in DMF) .

Q. 1.2. How does the methyl group on the Dab side chain influence peptide stability?

The methyl group enhances steric protection of the β-amino group, reducing undesired side reactions (e.g., diketopiperazine formation) during SPPS. This modification also improves solubility in organic solvents like DMF, facilitating resin swelling and reaction homogeneity. Comparative studies with unmethylated analogs show higher crude peptide purity when using this compound .

Q. 1.3. What purification methods are recommended for peptides containing this compound?

Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is optimal. The Boc and Me groups introduce hydrophobicity, requiring adjusted elution conditions (e.g., 25–35% acetonitrile). Post-synthesis, cleavage with TFA (95% with scavengers) removes Boc while retaining the methyl group. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. 2.1. How does this compound compare to other Dab derivatives in designing protease-resistant peptides?

The Boc and Me groups synergistically shield the Dab side chain from proteolytic cleavage. In a study of polymyxin analogs, peptides incorporating this compound exhibited 2–3× greater stability in serum compared to Alloc-protected variants. This is attributed to reduced accessibility of the β-amino group to trypsin-like proteases .

Q. 2.2. What analytical techniques validate the integrity of this compound during peptide synthesis?

- LC-MS : Monitors mass shifts (+100.1 Da for Boc/Me groups) and detects side products (e.g., premature deprotection).

- NMR : Confirms methyl group retention (δ 1.3–1.5 ppm for CH3) and Boc stability (δ 1.4 ppm for tert-butyl).

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch of Fmoc) and ~1250 cm⁻¹ (Boc C-O) ensure functional group integrity .

Q. 2.3. How can this compound be used to study methyl-dependent protein-protein interactions?

The methyl group mimics post-translational methylation in histones or signaling proteins. For example, incorporating this residue into histone H3 analogs enables SPR or ITC assays to quantify binding affinity changes to methyl-binding domains (e.g., Tudor domains). The Boc group allows selective deprotection for orthogonal modifications .

Q. 2.4. What are the thermal decomposition risks of this compound under microwave-assisted SPPS?

At temperatures >60°C, the compound may decompose, releasing CO, NOₓ, and methyl isocyanate. Use microwave settings ≤50°C with short irradiation cycles (<2 minutes). Monitor by TGA (decomposition onset ~180°C) and ensure proper ventilation to mitigate toxic gas exposure .

Methodological Best Practices

Q. 3.1. Handling and Storage

Q. 3.2. Troubleshooting Low Coupling Efficiency

- Cause : Incomplete activation due to moisture.

- Solution : Pre-dry the resin with DCM, use anhydrous DMF, and activate the amino acid separately before coupling.

- Validation : Perform MALDI-TOF MS to detect truncations and adjust coupling times .

3.3. Environmental Impact Mitigation

Avoid aqueous waste disposal due to unknown ecotoxicity. Incinerate residues at >800°C with alkaline scrubbers to neutralize NOₓ and CO emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.